molecular formula C11H12N4OS2 B2379494 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea CAS No. 898435-95-5

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea

Cat. No.: B2379494
CAS No.: 898435-95-5
M. Wt: 280.36
InChI Key: NZVYXVBZEYIXKR-UHFFFAOYSA-N
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Description

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea typically involves the reaction of 5-(methylthio)-1,3,4-thiadiazole-2-amine with p-tolyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-phenylurea
  • 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(m-tolyl)urea
  • 1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(o-tolyl)urea

Uniqueness

1-(5-(Methylthio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea is unique due to the presence of both the methylthio and p-tolyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and potential interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(4-methylphenyl)-3-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS2/c1-7-3-5-8(6-4-7)12-9(16)13-10-14-15-11(17-2)18-10/h3-6H,1-2H3,(H2,12,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYXVBZEYIXKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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